molecular formula C22H34O4 B15391134 (E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid

(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid

Cat. No.: B15391134
M. Wt: 362.5 g/mol
InChI Key: CNNBNXXMENIOCQ-UHFFFAOYSA-N
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Description

This product is the chemical compound (E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid, provided for laboratory research use . It is supplied with a minimum purity of 98% . The compound has the CAS number 853998-94-4 and a molecular formula of C22H34O4, corresponding to a molecular weight of 362.50 g/mol . This substance is for Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Specific information on the mechanism of action and research applications for this compound is not currently available in the sourced data. Researchers are advised to consult the scientific literature for potential applications.

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

7-[2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid

InChI

InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)

InChI Key

CNNBNXXMENIOCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O

Origin of Product

United States

Biological Activity

(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C20H34O5C_{20}H_{34}O_5, and it has a molecular weight of 362.49 g/mol. Its structure features a cyclopentene ring and multiple functional groups that contribute to its biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens.

Biological Activity Data

Biological ActivityEffectReference
AntioxidantReduces oxidative stress in vitro
Anti-inflammatoryInhibits IL-6 and TNF-alpha production
AntimicrobialEffective against Staphylococcus aureus

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential of (E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid.
    • Method : DPPH radical scavenging assay.
    • Findings : The compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Method : Measurement of cytokine levels post-treatment.
    • Findings : Reduced levels of IL-6 and TNF-alpha were observed, indicating potential for treating inflammatory conditions.
  • Antimicrobial Efficacy :
    • Objective : To test the antimicrobial properties against common pathogens.
    • Method : Agar diffusion method.
    • Findings : The compound showed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its use in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of cyclopentane-containing lipids with prostaglandin-like structures. Below is a comparison with key analogues:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences Source
(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid Cyclopentenone core, hydroxy-methylnonenyl chain, heptenoic acid side chain 444.6 Reference compound; stereochemical complexity (1R,2S,3S,5S)
7-[(1R,4S,5R,6R)-6-[(3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid Bicyclic dioxabicyclo[2.2.1]heptane core, hydroxyoctenyl chain 422.5 Bicyclic core replaces cyclopentenone; shorter side chain
(Z)-7-[(1S,2R,3R,5S)-6,6-Difluoro-3-[(E,3S)-3-hydroxyoct-1-enyl]-4,7-dioxabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid Fluorinated bicyclic core, hydroxyoctenyl chain 472.4 Fluorine substitution enhances electronegativity; altered ring strain
2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid Smaller aromatic-oxobutanoic acid structure 208.1 Simplified structure; lacks cyclopentane and long hydrocarbon chains
(3E)-5-hydroxy-2-oxopent-3-enoic acid Short-chain enoic acid with ketone and hydroxyl groups 130.1 Minimalist structure; absence of cyclic or branched substituents

Pharmacokinetic and Industrial Relevance

  • Industrial Use: The compound is labeled for industrial applications, contrasting with simpler analogues like (3E)-5-hydroxy-2-oxopent-3-enoic acid, which may have broader biochemical roles .
  • Metabolic Stability : The bicyclic fluorinated analogue () likely exhibits enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Q & A

Q. What are the critical structural features of this compound, and how do they influence its reactivity and bioactivity?

Answer: The compound’s activity is governed by:

  • Stereochemistry : The (1R,2S) cyclopentyl and (E,3S,5S) nonenyl configurations dictate spatial orientation for receptor binding. Substitutions at these positions may alter affinity for prostaglandin receptors or enzymes .
  • Functional Groups : The α,β-unsaturated carboxylic acid (hept-2-enoic acid) enhances electrophilicity, enabling covalent interactions with nucleophilic residues in target proteins. The 5-oxocyclopentenyl and hydroxyl groups contribute to hydrogen-bonding networks .
  • Double Bonds : The (E)-configuration of the hept-2-enoic acid and non-1-enyl chains influences molecular rigidity and membrane permeability .

Methodological Insight : Use 2D NMR (COSY, NOESY) to confirm stereochemistry and density functional theory (DFT) to model electronic interactions.

Q. What synthetic strategies are reported for this compound, and what are their limitations?

Answer: Key routes include:

  • Cyclopentane Ring Formation : Intramolecular aldol condensation or enzymatic cyclization (e.g., using cyclooxygenase analogs) to construct the 5-oxocyclopentenyl core. Yields are often low (~30–40%) due to competing side reactions .
  • Stereoselective Alkylation : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to install the (3S,5S)-3-hydroxy-5-methylnon-1-enyl side chain. Diastereomeric excess (d.e.) >90% is achievable but requires rigorous purification .
  • Carboxylic Acid Activation : Mitsunobu or Steglich esterification for late-stage introduction of the hept-2-enoic acid moiety .

Q. Challenges :

  • Sensitivity of the α,β-unsaturated ketone to nucleophilic attack during purification.
  • High cost of chiral catalysts for large-scale synthesis.

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

Answer: Discrepancies may arise from:

  • Cell-Specific Metabolism : Hepatic cell lines (e.g., HepG2) may metabolize the compound into inactive/toxic derivatives via cytochrome P450 enzymes, unlike non-metabolizing lines (e.g., HeLa) .
  • Receptor Heterogeneity : Variability in prostaglandin receptor (e.g., EP1–4) expression across cell types.
  • Assay Conditions : Serum-free vs. serum-containing media alter compound stability.

Q. Methodological Recommendations :

  • Conduct LC-MS/MS stability studies in culture media to quantify degradation products.
  • Use receptor knockout models or siRNA to isolate target pathways.
  • Standardize assays with IC50 normalization against control compounds (e.g., PGE2) .

Q. What advanced analytical techniques are optimal for characterizing stereochemical purity?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients. Retention times for enantiomers differ by 2–4 minutes .
  • X-ray Crystallography : Resolve absolute configuration but requires high-purity crystals (≥99% enantiomeric excess).
  • Vibrational Circular Dichroism (VCD) : Detects minor stereochemical impurities (<1%) via polarized IR spectroscopy .

Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?

Answer: The compound’s α,β-unsaturated ketone is prone to Michael addition with glutathione (GSH) in vivo, reducing bioavailability. Mitigation Strategies :

  • Prodrug Design : Mask the carboxylic acid as a methyl ester to enhance membrane permeability and delay metabolism .
  • Co-administration with GSH Inhibitors : Use buthionine sulfoximine (BSO) to deplete intracellular GSH in animal models .

Q. Key Data :

  • Half-life in plasma : ~2.3 hours (rats, pH 7.4) vs. ~8 hours in GSH-depleted models.
  • Major Metabolites : Identified via HRMS/MS as GSH adducts and hydroxylated derivatives .

Data Contradiction Analysis

Q. Why do acute toxicity studies (e.g., oral LD50) show variability between rodent models?

Answer: reports Category 2 acute oral toxicity (LD50 < 50 mg/kg), while similar prostaglandins ( ) lack toxicity data. Potential factors:

  • Species Differences : Rats exhibit higher prostaglandin receptor density in the GI tract, increasing susceptibility to ulcerogenic effects.
  • Impurity Profiles : Batch-to-batch variability in stereochemical purity (e.g., 5% R-enantiomer contamination) may elevate toxicity.

Q. Resolution :

  • Repeat studies with HPLC-purified batches (≥98% diastereomeric purity).
  • Compare toxicity in wild-type vs. EP3 receptor knockout mice to isolate mechanisms .

Methodological Resources

  • Synthesis : Follow protocols from for cyclopentane ring formation.
  • Toxicity Screening : Adhere to OECD Guideline 423 for acute oral studies, referencing .
  • Structural Confirmation : Use InChIKey WGCXTGBZBFBQPP-MFYMNIHXSA-N () for database cross-validation.

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